molecular formula C19H21ClN2O2 B5833065 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide

3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide

Numéro de catalogue B5833065
Poids moléculaire: 344.8 g/mol
Clé InChI: RTNJBEWIUJYGDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and activation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide specifically targets the BTK protein, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of multiple downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for B-cell survival and proliferation. 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking the downstream signaling pathways and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to have potent inhibitory effects on BTK activity, with an IC50 value in the nanomolar range. In preclinical models of B-cell malignancies, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation, leading to tumor regression. In animal models of autoimmune diseases, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to reduce inflammation and improve disease symptoms. 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a useful tool for studying the role of BTK in B-cell signaling and related diseases. Its potent inhibitory effects on BTK activity make it a valuable tool for investigating the downstream signaling pathways and identifying potential therapeutic targets. However, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has some limitations for lab experiments. Its high potency may make it difficult to distinguish between on-target and off-target effects, and its long half-life may complicate pharmacokinetic studies.

Orientations Futures

There are several potential future directions for 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide research. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway, which may have synergistic effects and reduce the risk of resistance. Another area of interest is the investigation of 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide in other autoimmune diseases and inflammatory disorders, where it may have therapeutic potential. Finally, the development of novel BTK inhibitors with improved pharmacokinetic properties and selectivity may enhance the therapeutic potential of this class of drugs.

Méthodes De Synthèse

The synthesis of 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide involves several steps, starting with the reaction of 4-(4-morpholinylmethyl)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to form the final product, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide. The yield of the synthesis process is typically in the range of 50-70%.

Applications De Recherche Scientifique

3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. 3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been tested in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, where it has demonstrated significant anti-inflammatory effects.

Propriétés

IUPAC Name

3-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-2-5-16(12-18(14)20)19(23)21-17-6-3-15(4-7-17)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNJBEWIUJYGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.